molecular formula C13H19ClN2O4S B3027390 Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride CAS No. 1286264-69-4

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride

Cat. No.: B3027390
CAS No.: 1286264-69-4
M. Wt: 334.82
InChI Key: HDGXYDROVWMVMF-UHFFFAOYSA-N
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Description

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride (Ref: 10-F064011) is a piperidine-derived sulfonamide compound characterized by a methyl benzoate ester core linked to a piperidin-4-ylsulfamoyl group .

Properties

IUPAC Name

methyl 4-(piperidin-4-ylsulfamoyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S.ClH/c1-19-13(16)10-2-4-12(5-3-10)20(17,18)15-11-6-8-14-9-7-11;/h2-5,11,14-15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGXYDROVWMVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-69-4
Record name Benzoic acid, 4-[(4-piperidinylamino)sulfonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is primarily explored for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells. In vitro studies have indicated IC50 values for various cancer cell lines, including:
Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
PC-3 (Prostate)10.0

Biological Studies

The compound is utilized in biological research to investigate enzyme inhibition and receptor binding mechanisms:

  • Enzyme Inhibition : The sulfamoyl group enhances the compound's ability to inhibit specific enzymes, making it valuable for studying metabolic pathways.
  • Protein-Ligand Interactions : The piperidine ring facilitates binding to various biological targets, contributing to its role in pharmacological studies.

Material Science

In addition to its applications in medicinal chemistry, this compound is also used in the synthesis of materials with specific properties, such as polymers and coatings.

Antimicrobial Efficacy Study

A comprehensive evaluation of piperidine derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. This highlights its potential as a candidate for treating infections caused by multidrug-resistant pathogens.

Anticancer Activity Investigation

Recent studies focusing on antiproliferative effects demonstrated that this compound exhibits notable growth inhibition in several human cancer cell lines, particularly strong effects on prostate cancer cells.

Mechanism of Action

The mechanism of action of Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, their molecular formulas, and distinguishing features:

CAS No. Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Similarity Score
726185-54-2 Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride C₁₃H₁₇ClN₂O₄S ~348.8* Target compound : Contains sulfamoyl (-SO₂NH-) linker N/A
936130-82-4 Methyl 4-(piperidin-4-yl)benzoate hydrochloride C₁₃H₁₆ClNO₂ 269.7 Lacks sulfamoyl group; direct piperidine-benzoate linkage 1.00
149353-84-4 4-(Piperidin-4-yl)benzoic acid hydrochloride C₁₂H₁₄ClNO₂ 255.7 Carboxylic acid replaces methyl ester; no sulfamoyl 0.90
1220021-56-6 Piperidin-4-ylmethyl benzoate hydrochloride C₁₃H₁₆ClNO₂ 269.7 Piperidine attached via methylene to benzoate 0.89
1391547-09-3 (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride C₁₃H₁₆ClNO₂ 269.7 Piperidine substituent at 2-position; stereospecific 0.85
2444880-53-7 Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride C₁₃H₁₈ClNO₃ 271.7 Hydroxyl group on piperidine ring; no sulfamoyl N/A
42060-84-4 4-(4-Methylbenzoyl)piperidine hydrochloride C₁₃H₁₈ClNO 239.7 Methylbenzoyl replaces benzoate-sulfamoyl N/A

*Estimated based on molecular formula.

Structural and Functional Analysis

  • Sulfamoyl Group Impact: The sulfamoyl group in the target compound introduces additional nitrogen and sulfur atoms, increasing molecular weight (~348.8 vs. ~269.7 for non-sulfamoyl analogs) and polarity. This may enhance binding to biological targets (e.g., enzymes or receptors) compared to analogs like Methyl 4-(piperidin-4-yl)benzoate hydrochloride .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound and CAS 936130-82-4 improves lipophilicity compared to the carboxylic acid derivative (CAS 149353-84-4), which is more polar and likely less membrane-permeable .
  • Substituent Position and Chirality : The (S)-stereoisomer (CAS 1391547-09-3) and 2-position piperidine substitution could lead to divergent biological activities due to stereochemical and spatial recognition differences .
  • Hydroxyl and Methyl Groups : Hydroxyl-substituted analogs (e.g., CAS 2444880-53-7) exhibit increased hydrophilicity, while methylbenzoyl derivatives (e.g., CAS 42060-84-4) prioritize aromatic interactions over hydrogen bonding .

Biological Activity

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzoate moiety via a sulfamoyl group. This structural configuration is critical for its biological interactions.

Chemical Formula : C13H18ClN3O3S
Molecular Weight : 319.82 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced cytokine production.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in vitro.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : Research indicates varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity Effect Reference
Anti-inflammatoryReduces IL-1β production
AntimicrobialEffective against bacteria
CytotoxicityVaries by cancer cell line

Case Studies and Research Findings

  • Anti-inflammatory Study : A study published in Molecules demonstrated that this compound significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at specific concentrations, the compound induced apoptosis, highlighting its potential role in cancer therapy .
  • Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which suggests further development as an antimicrobial agent .

Q & A

Q. How can researchers optimize the synthesis of methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-sulfamoylbenzoic acid derivatives with piperidine intermediates under alkaline conditions. Key steps include:
  • Using triethylamine (Et₃N) as a base to deprotonate the sulfonamide group during coupling .
  • Employing microwave-assisted reactions (e.g., 100–150°C for 30–60 minutes) to accelerate reaction kinetics and reduce side products .
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm), sulfonamide protons (δ 7.5–8.5 ppm), and ester carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.12) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. How does the compound’s solubility profile impact experimental design in aqueous and organic systems?

  • Methodological Answer :
  • The hydrochloride salt enhances water solubility (~10–20 mg/mL at 25°C) due to ionic interactions. For organic-phase reactions (e.g., ester hydrolysis), dissolve in DMSO or DMF at 50–100 mM .
  • Adjust pH using phosphate buffers (pH 6–8) to stabilize the sulfonamide group and prevent precipitation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC for purity loss >5% .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of sulfonamide group transformations in this compound?

  • Methodological Answer :
  • Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to track sulfonamide reactivity during nucleophilic substitution or oxidation reactions .
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

  • Methodological Answer :
  • Synthesize analogs with modified piperidine substituents (e.g., 4-methylpiperidine) or ester replacements (e.g., carboxylic acid) .
  • Evaluate inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays (IC₅₀ determination) .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

  • Methodological Answer :
  • Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay, 48-hour exposure) .
  • Analyze batch-to-batch purity differences via LC-MS to rule out impurities (e.g., residual solvents) as confounding factors .

Q. What advanced analytical methods are suitable for quantifying trace degradation products?

  • Methodological Answer :
  • UPLC-QTOF-MS : Use C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients to detect sub-1% impurities .
  • Forced degradation studies (acid/base/oxidative stress) to identify labile functional groups (e.g., ester hydrolysis under alkaline conditions) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) to simulate binding to sulfonamide-binding pockets (e.g., human serum albumin) .
  • Molecular Dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability and conformational changes .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Heat Management : Use flow reactors to control exothermic reactions (e.g., sulfonylation) and minimize thermal degradation .
  • Purification : Switch from column chromatography to countercurrent distribution (CCD) for large batches (>100 g) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride
Reactant of Route 2
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Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride

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